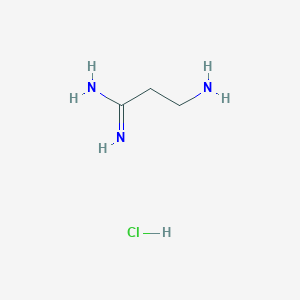

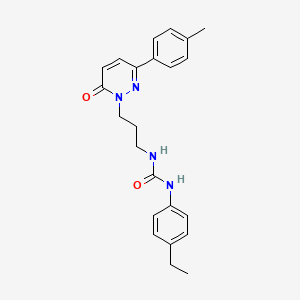

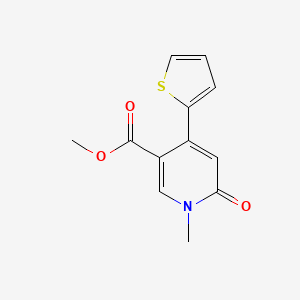

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(quinolin-8-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamide compounds have been extensively studied for their diverse biological activities and chemical properties. They form a crucial class of organic compounds used in medicinal chemistry for drug development due to their structural diversity and biological relevance.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves amidation reactions between amines and sulfonyl chlorides. This process can be tailored to produce a wide range of sulfonamide compounds with varying substituents, which significantly affects their biological and chemical properties. For example, the synthesis of benzenesulfonamide-substituted imidazoles demonstrates the complexity and versatility of sulfonamide chemistry (Kim et al., 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical in determining their interaction with biological targets. Techniques like X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structures. Molecular docking studies can predict the binding affinity and orientation of sulfonamides within biological targets, aiding in the design of compounds with enhanced activity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including cyclization, sulfonation, and nucleophilic substitution, which allow for the modification of their chemical structure and the introduction of new functional groups. These reactions are pivotal in modifying the compound's properties for specific applications (Yadav et al., 2012).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including drug formulation (Wang et al., 2009).

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives, including those related to quinoline, have shown significant promise as anticancer agents. For example, novel heteroaromatic quinols have been demonstrated to possess antiproliferative activity against colon, renal, and breast carcinoma cell lines, as well as in vivo antitumor activity in xenograft models. These compounds induce apoptosis and cell cycle arrest, with glutathione playing a crucial role in modulating their cytotoxicity (Chew et al., 2006). Further studies have identified thioredoxin as a molecular target for these antitumor quinols, suggesting a mechanism of action involving inhibition of this small redox protein (Bradshaw et al., 2005).

Antibacterial and Antifungal Activity

Sulfonamide compounds have also been evaluated for their antibacterial and antifungal properties. A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties demonstrated significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus, as well as antifungal activity against C. albicans (Hassan, 2013).

Enzymatic Inhibition

Isoxazole-containing sulfonamides have been prepared and shown to exhibit potent inhibitory activity against carbonic anhydrase II and VII, enzymes involved in various physiological processes. These compounds offer potential therapeutic applications in conditions where carbonic anhydrase activity is implicated, such as glaucoma and neuropathic pain (Altug et al., 2017).

properties

IUPAC Name |

2-methyl-N-quinolin-8-yl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-13-7-8-15(22-18(23)9-11-28(22,24)25)12-17(13)29(26,27)21-16-6-2-4-14-5-3-10-20-19(14)16/h2-8,10,12,21H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZIIITWCARAEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

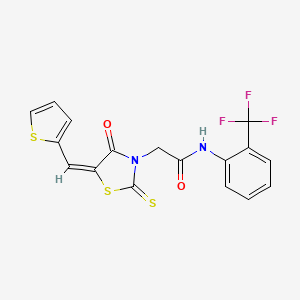

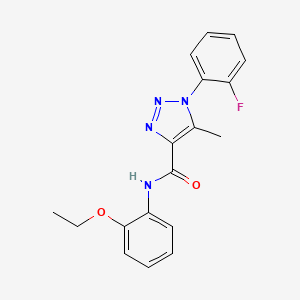

![4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2486071.png)

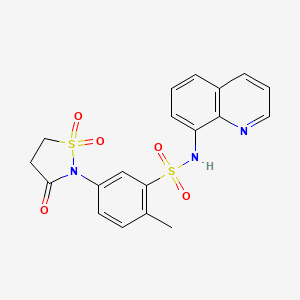

![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)

![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)